molecular formula C10H13BrO2 B13640348 1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene

1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene

Cat. No.: B13640348
M. Wt: 245.11 g/mol
InChI Key: AXHZWZDIGRRWKU-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a brominated aromatic ether, which means it contains a bromine atom attached to an aromatic ring along with ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene typically involves the bromination of 1-(2-methoxyethyl)-2-methoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.

    Oxidation: Conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Performed in anhydrous conditions to prevent the decomposition of reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include 1-(2-methoxyethyl)-2-methoxybenzene derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include 1-(2-methoxyethyl)-2-methoxybenzaldehyde or 1-(2-methoxyethyl)-2-methoxybenzoic acid.

    Reduction: The major product is 1-(2-methoxyethyl)-2-methoxybenzene.

Scientific Research Applications

1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-1-methoxyethyl)-2-methoxybenzene is unique due to the presence of both bromine and methoxy groups on the aromatic ring

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-(2-bromo-1-methoxyethyl)-2-methoxybenzene

InChI

InChI=1S/C10H13BrO2/c1-12-9-6-4-3-5-8(9)10(7-11)13-2/h3-6,10H,7H2,1-2H3

InChI Key

AXHZWZDIGRRWKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CBr)OC

Origin of Product

United States

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